3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE
Overview
Description
3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the phenylpropanoyl group via acylation.
Substitution Reactions: Incorporation of the pyridinyl and thienylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to ensure proper formation of the desired product.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-PHENYL-1-[3-(PYRIDIN-3-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]PROPAN-1-ONE: can be compared with other triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-phenyl-1-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-19(11-10-16-6-2-1-3-7-16)26-21(23-15-18-9-5-13-28-18)24-20(25-26)17-8-4-12-22-14-17/h1-9,12-14H,10-11,15H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBZULUVXLBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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